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Compound of Interest

Compound Name: Lasamide

Cat. No.: B1675832

A comprehensive analysis of experimental data reveals that Lasamide is a highly potent
inhibitor of multiple human carbonic anhydrase (hCA) isoforms, exhibiting subnanomolar to low
nanomolar inhibition constants. This guide provides a detailed comparison of Lasamide's
selectivity profile against other known inhibitors and outlines the methodologies used for its
characterization, offering valuable insights for researchers in drug discovery and development.

Lasamide, a synthetic precursor and a contaminant in the manufacturing of the diuretic
Furosemide, has been identified as a powerful inhibitor of human carbonic anhydrases (hCAS)
[1][2]. Recent studies have systematically evaluated its inhibitory activity against a wide panel
of hCA isoforms, revealing a distinct selectivity profile when compared to the clinically used
diuretic Acetazolamide (AAZ) and its structural relative, Furosemide (FUR)[1].

Comparative Inhibitory Potency

The inhibitory activity of Lasamide and reference compounds against various hCA isoforms
was determined using a stopped-flow CO2 hydration assay. The resulting inhibition constants
(Ki) are summarized in the table below. Lower Ki values indicate stronger inhibition.
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Lasamide (LAS) Ki Furosemide (FUR) Acetazolamide

CA Isoform

(nM) Ki (nM) (AAZ) Ki (nM)
hCA 0.52 62
hCA I 0.33 65 12
hCA Il >10000
hCA IV
hCAV
hCA VI
hCA VI
hCA IX 2.61 420 25
hCA Xl 7.54 - 5.7
hCA Xl 9.37
hCA XIV 11.9 52

Data sourced from: ACS Medicinal Chemistry Letters, 2024.[1]

The data clearly indicates that Lasamide is a potent inhibitor of the ubiquitous cytosolic
isoforms hCA | and hCA II, with subnanomolar Ki values of 0.52 nM and 0.33 nM,
respectively[1]. Notably, its potency against the tumor-associated isoform hCA IX (Ki = 2.61
nM) is significantly greater than that of both Furosemide and Acetazolamide. While
Acetazolamide is a slightly more potent inhibitor of hCA XlI, Lasamide still demonstrates
strong, low nanomolar inhibition. Furthermore, Lasamide shows potent inhibition of hCA XiIlI
and hCA XIV. The only isoform for which Lasamide showed poor inhibition was the poorly
investigated hCA 111

Experimental Methodology

The determination of the inhibition constants (Ki) for each carbonic anhydrase inhibitor was
conducted using a stopped-flow CO:z hydration assay. This established method allows for the
precise measurement of enzyme kinetics and inhibitor potency.
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Principle of the Assay: The assay measures the ability of a carbonic anhydrase inhibitor to
block the enzyme-catalyzed hydration of carbon dioxide (COz) to bicarbonate (HCOs~) and a
proton (H*). The release of protons leads to a change in pH, which is monitored by a pH
indicator.

Protocol Outline:

e Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase
isoform is prepared. The inhibitor (Lasamide, Furosemide, or Acetazolamide) is dissolved in
an appropriate solvent and diluted to various concentrations.

e Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution with a CO2-
saturated solution in a stopped-flow instrument. The reaction buffer contains a pH indicator.

o Data Acquisition: The change in absorbance of the pH indicator is monitored over time,
reflecting the rate of the enzymatic reaction.

o Data Analysis: The initial rates of the reaction are determined at different inhibitor
concentrations. These rates are then used to calculate the ICso value (the concentration of
inhibitor required to reduce enzyme activity by 50%). The ICso values are subsequently
converted to Ki values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and
Selectivity

The following diagrams illustrate the experimental workflow for determining carbonic anhydrase
inhibition and the selectivity profile of Lasamide.
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Figure 1. Experimental workflow for determining carbonic anhydrase inhibition constants using
a stopped-flow assay.
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Figure 2. Selectivity profile of Lasamide for various human carbonic anhydrase isoforms,
categorized by inhibitory potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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